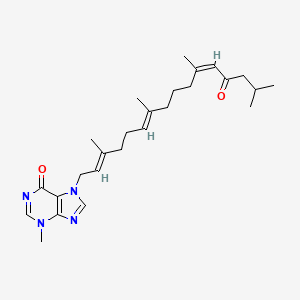

Malonganenone A

Description

Properties

Molecular Formula |

C26H38N4O2 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

3-methyl-7-[(2E,6E,11Z)-3,7,11,15-tetramethyl-13-oxohexadeca-2,6,11-trienyl]purin-6-one |

InChI |

InChI=1S/C26H38N4O2/c1-19(2)15-23(31)16-22(5)12-8-10-20(3)9-7-11-21(4)13-14-30-18-27-25-24(30)26(32)28-17-29(25)6/h9,13,16-19H,7-8,10-12,14-15H2,1-6H3/b20-9+,21-13+,22-16- |

InChI Key |

YFUQCEYIDJYEII-HLMZKVHVSA-N |

Isomeric SMILES |

CC(C)CC(=O)/C=C(/C)\CCC/C(=C/CC/C(=C/CN1C=NC2=C1C(=O)N=CN2C)/C)/C |

Canonical SMILES |

CC(C)CC(=O)C=C(C)CCCC(=CCCC(=CCN1C=NC2=C1C(=O)N=CN2C)C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Malonganenone A; Malonganenone-A; Malonganenone E; Malonganenone-E; |

Origin of Product |

United States |

Foundational & Exploratory

Malonganenone A: A Deep Dive into its Modulation of Plasmodial Hsp70

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence of drug-resistant Plasmodium falciparum strains. This necessitates the exploration of novel therapeutic targets and chemical entities. The parasite's heat shock protein 70 (Hsp70) chaperones, particularly the cytosolic PfHsp70-1 and the exported PfHsp70-x, are essential for parasite survival, protein trafficking, and virulence, making them attractive targets for antimalarial drug development. Malonganenone A, a marine-derived alkaloid, has emerged as a promising modulator of these critical parasitic proteins. This technical guide provides an in-depth analysis of this compound's mechanism of action, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated biological pathways and workflows.

Introduction to this compound and its Target: Plasmodial Hsp70

The 70-kDa heat shock proteins (Hsp70s) are a highly conserved family of molecular chaperones that play a central role in maintaining cellular proteostasis.[1] In Plasmodium falciparum, the deadliest malaria parasite, Hsp70s are crucial for parasite survival and pathogenesis. The parasite expresses multiple Hsp70s, with two being of particular interest as drug targets: PfHsp70-1, located in the parasite's cytosol, and PfHsp70-x, which is exported into the cytoplasm of the infected red blood cell.[2]

The chaperone activity of Hsp70 is tightly regulated by an ATP-dependent cycle. This cycle involves co-chaperones, notably Hsp40s (also known as J-domain proteins), which deliver substrate proteins to Hsp70 and stimulate its ATPase activity.[3] This ATP hydrolysis locks the substrate into a high-affinity state for subsequent folding or other processing. Disruption of this cycle can lead to the accumulation of misfolded proteins and ultimately, parasite death.

This compound is a natural product that has demonstrated potent antimalarial activity.[4] Research has identified plasmodial Hsp70s as its primary target.[3] Unlike broad-spectrum inhibitors, this compound exhibits selectivity for the parasite's chaperones over their human counterparts, a desirable characteristic for any antimalarial drug candidate.[3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the biological activity of this compound against P. falciparum and its modulatory effects on plasmodial Hsp70s.

Table 1: In Vitro Antiplasmodial and Cytotoxic Activity of Malonganenones [3]

| Compound | P. falciparum 3D7 IC₅₀ (µM) | Cytotoxicity (Hs MCF12A, MDA-231-MB) |

| This compound | 0.8 | No effect at 50 µM |

| Malonganenone B | >50 | Not available |

| Malonganenone C | 5.2 | No effect at 250 µM |

Table 2: Modulatory Effects of this compound on Hsp70 ATPase and Chaperone Activity [3][5]

| Hsp70 Target | Assay | Effect of this compound |

| PfHsp70-1 | Basal ATPase Activity | No inhibitory effect |

| PfHsp70-1/PfHsp40 | Hsp40-Stimulated ATPase Activity | Strong inhibitory effect |

| PfHsp70-1 | Protein Aggregation Suppression | Concentration-dependent inhibition |

| PfHsp70-x | Basal ATPase Activity | No inhibitory effect |

| PfHsp70-x/Hsj1a | Hsp40-Stimulated ATPase Activity | Small significant inhibitory effect |

| Human Hsp70 (HSPA1A) | Basal ATPase Activity | No inhibitory effect |

| Human Hsp70/Hsp40 | Hsp40-Stimulated ATPase Activity | No effect |

Signaling Pathways and Mechanism of Action

This compound's mechanism of action centers on the disruption of the Hsp70 chaperone cycle, specifically the crucial interaction with its Hsp40 co-chaperone.

As depicted, this compound does not affect the basal ATPase activity of PfHsp70-1 or PfHsp70-x. Instead, it specifically targets the Hsp40-stimulated state, leading to a "strong inhibitory effect" on the ATPase activity of the PfHsp70-1/PfHsp40 complex.[3] This inhibition disrupts the chaperone's ability to process substrate proteins, leading to an accumulation of unfolded proteins and ultimately, parasite death. Furthermore, this compound has been shown to hinder the protein aggregation suppression activity of PfHsp70-1 in a concentration-dependent manner.[4]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the activity of this compound.

Hsp40-Stimulated ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by Hsp70 in the presence of its Hsp40 co-chaperone and the inhibitory effect of this compound.

Principle: The release of inorganic phosphate (Pi) from ATP hydrolysis is measured colorimetrically. A common method is the malachite green assay, which forms a colored complex with molybdate and free phosphate.

Protocol:

-

Reagents:

-

Purified recombinant PfHsp70-1 and PfHsp40.

-

Assay Buffer: 40 mM HEPES-KOH (pH 7.5), 50 mM KCl, 5 mM MgCl₂, 1 mM DTT.

-

ATP solution (100 mM stock).

-

This compound stock solution in DMSO.

-

Malachite Green Reagent: Solution A (0.045% Malachite Green in water), Solution B (4.2% ammonium molybdate in 4 M HCl). Working reagent is prepared by mixing 3 volumes of Solution A with 1 volume of Solution B, followed by the addition of Triton X-100 to a final concentration of 0.01%.

-

Phosphate Standard (e.g., KH₂PO₄).

-

-

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, PfHsp70-1 (e.g., 1 µM), and PfHsp40 (e.g., 2 µM).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding ATP to a final concentration of 1 mM.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Incubate for 20 minutes at room temperature to allow color development.

-

Measure the absorbance at 620 nm using a microplate reader.

-

Generate a standard curve using the phosphate standard to determine the amount of Pi released.

-

Calculate the specific activity (nmol Pi/min/mg Hsp70) and determine the IC₅₀ of this compound.

-

Protein Aggregation Suppression Assay

This assay assesses the ability of this compound to inhibit the chaperone "holdase" function of PfHsp70-1, which is its ability to prevent the aggregation of a model substrate protein.

Principle: Malate dehydrogenase (MDH) is a thermolabile enzyme that aggregates when heated. The aggregation can be monitored by measuring the increase in light scattering at 360 nm. A functional chaperone like Hsp70 will suppress this aggregation.

Protocol:

-

Reagents:

-

Purified recombinant PfHsp70-1.

-

Malate Dehydrogenase (MDH) from porcine heart.

-

Assay Buffer: 40 mM HEPES-KOH (pH 7.5), 50 mM KCl.

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Prepare a reaction mixture in a quartz cuvette or a 96-well plate containing Assay Buffer, PfHsp70-1 (e.g., 0.2 µM), and varying concentrations of this compound (or DMSO control).

-

Incubate the mixture for 10 minutes at room temperature.

-

Initiate the aggregation by adding MDH (e.g., 0.1 µM) to the mixture.

-

Immediately place the cuvette or plate in a spectrophotometer with a temperature-controlled cuvette holder pre-heated to 48°C.

-

Monitor the increase in light scattering at 360 nm over time (e.g., 30-60 minutes).

-

The percentage of aggregation suppression is calculated relative to the aggregation of MDH alone.

-

In Vitro Antiplasmodial Activity Assay

This assay determines the concentration of this compound required to inhibit the growth of P. falciparum in an in vitro culture of human red blood cells.

Principle: The SYBR Green I-based fluorescence assay is commonly used. SYBR Green I is a fluorescent dye that intercalates with DNA. In a synchronized parasite culture, the increase in fluorescence corresponds to parasite proliferation (DNA replication).

Protocol:

-

Materials:

-

P. falciparum 3D7 strain cultured in human O+ erythrocytes.

-

Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

-

96-well black microplates.

-

SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µl/mL SYBR Green I).

-

This compound stock solution in DMSO.

-

-

Procedure:

-

Synchronize the parasite culture to the ring stage.

-

Prepare serial dilutions of this compound in complete culture medium in the 96-well plate.

-

Add the parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.

-

Incubate the plate for 72 hours at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, lyse the cells by adding the SYBR Green I lysis buffer to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Measure the fluorescence intensity using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).

-

Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration.

-

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a potential Hsp70 modulator like this compound and the logical relationship of its inhibitory actions.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel antimalarials targeting a critical parasite-specific pathway. Its selective inhibition of the Hsp40-stimulated ATPase activity of plasmodial Hsp70s, coupled with its potent antiplasmodial activity and low cytotoxicity, underscores its therapeutic potential.

Future research should focus on several key areas:

-

Binding Affinity Studies: Quantitative determination of the binding affinity (Kd) of this compound to PfHsp70-1 and PfHsp70-x using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would provide a more complete picture of its interaction with the target proteins.

-

Structural Biology: Co-crystallization of this compound with the PfHsp70-1/PfHsp40 complex could elucidate the precise binding site and the molecular basis for its inhibitory activity, paving the way for structure-based drug design and the development of more potent analogs.

-

In Vivo Efficacy: Evaluation of the in vivo efficacy of this compound in animal models of malaria is a critical next step to assess its potential as a clinical candidate.

-

Resistance Studies: Investigating the potential for P. falciparum to develop resistance to this compound will be crucial for its long-term viability as an antimalarial agent.

References

- 1. Screening for small molecule modulators of Hsp70 chaperone activity using protein aggregation suppression assays: inhibition of the plasmodial chaperone PfHsp70-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. HSP70 and their co-chaperones in the human malaria parasite P. falciparum and their potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | HSP70 and their co-chaperones in the human malaria parasite P. falciparum and their potential as drug targets [frontiersin.org]

Malonganenone A: A Marine Alkaloid with Potent Antimalarial Activity via Selective Inhibition of Parasitic Chaperone Proteins

For Immediate Release

[City, State] – [Date] – Malonganenone A, a prenylated purine alkaloid isolated from the marine soft coral Leptogorgia gilchristi, has emerged as a significant subject of research in the pursuit of novel antimalarial therapeutics. Initial studies and subsequent literature have elucidated its potent in vitro activity against Plasmodium falciparum, the deadliest species of malaria parasite, and have begun to unravel its unique mechanism of action, which involves the selective targeting of parasitic heat shock proteins (HSPs). This technical guide provides a comprehensive review of the foundational studies on this compound, detailing its biological effects, mechanism of action, and the experimental protocols used in its initial characterization.

Core Findings and Biological Activity

This compound has demonstrated significant promise as an antimalarial agent by selectively inhibiting essential chaperone proteins within the malaria parasite, leading to disruptions in protein homeostasis and ultimately, parasite death.

In Vitro Antimalarial Activity

Early screening of a library of natural compounds identified this compound as a potent inhibitor of P. falciparum growth in vitro. Subsequent studies have consistently reported its efficacy, with a low micromolar inhibitory concentration.

| Parameter | Value | Cell Line/Strain | Reference |

| IC50 | 0.8 µM | P. falciparum 3D7 | [1] |

Selective Inhibition of Plasmodial Hsp70

The primary mechanism of action of this compound is the selective inhibition of Plasmodium falciparum heat shock protein 70 (Hsp70) chaperones, particularly PfHsp70-1 and the exported PfHsp70-x.[2][3] Notably, this compound shows limited cytotoxicity to mammalian cell lines, highlighting its potential for selective therapeutic action.[2]

Key inhibitory effects include:

-

Inhibition of Hsp40-stimulated ATPase activity: this compound was found to inhibit the ATPase activity of plasmodial Hsp70s, which is crucial for their chaperone function, but did not affect the ATPase activity of human Hsp70.[2]

-

Hindrance of protein aggregation suppression: The compound impairs the ability of PfHsp70-x to prevent the aggregation of other proteins, a key function of chaperone proteins under cellular stress.[2]

-

Disruption of Hsp70-Hsp40 interaction: this compound has been shown to disrupt the critical interaction between PfHsp70-x and its co-chaperone, Hsp40.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

In Vitro Antimalarial Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against P. falciparum.

Materials:

-

P. falciparum 3D7 strain

-

Human O+ erythrocytes

-

RPMI 1640 medium supplemented with 10% human serum, 25 mM HEPES, and 25 mM NaHCO3

-

This compound stock solution (in DMSO)

-

[3H]-hypoxanthine

-

96-well microtiter plates

Procedure:

-

Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are seeded into 96-well plates.

-

This compound is serially diluted and added to the wells. A drug-free control is also included.

-

Plates are incubated for 48 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

After 24 hours of incubation, 0.5 µCi of [3H]-hypoxanthine is added to each well.

-

Following the full 48-hour incubation, the plates are harvested onto glass-fiber filters.

-

The incorporation of [3H]-hypoxanthine is measured using a liquid scintillation counter.

-

IC50 values are calculated by non-linear regression analysis of the dose-response curves.

Protein Aggregation Suppression Assay

This assay assesses the ability of this compound to inhibit the chaperone activity of PfHsp70-1.[4]

Materials:

-

Purified recombinant PfHsp70-1

-

Malate dehydrogenase (MDH)

-

HEPES buffer (40 mM HEPES-KOH, pH 7.5)

-

This compound stock solution (in DMSO)

-

Spectrophotometer with a temperature-controlled cuvette holder

Procedure:

-

A solution containing MDH (0.2 µM) and PfHsp70-1 (0.4 µM) in HEPES buffer is prepared.

-

This compound is added to the solution at various concentrations. A control with no inhibitor is also prepared.

-

The mixture is incubated at 48°C.

-

The aggregation of MDH is monitored by measuring the increase in light scattering at 360 nm over time.

-

The percentage of aggregation suppression is calculated by comparing the rate of aggregation in the presence and absence of the inhibitor.

ATPase Activity Assay

This assay measures the effect of this compound on the ATPase activity of Hsp70 proteins.[2]

Materials:

-

Purified recombinant PfHsp70-1, PfHsp70-x, and human Hsp70

-

Purified recombinant Hsp40 (co-chaperone)

-

ATP

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 20 mM KCl, 5 mM MgCl2)

-

This compound stock solution (in DMSO)

-

Malachite green-based phosphate detection reagent

Procedure:

-

Hsp70 protein (e.g., 2 µM) is incubated with or without Hsp40 (e.g., 4 µM) in the assay buffer.

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of ATP (e.g., 1 mM).

-

The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).

-

The reaction is stopped, and the amount of inorganic phosphate released is quantified using a malachite green-based colorimetric assay by measuring the absorbance at a specific wavelength (e.g., 620 nm).

-

The percentage of ATPase activity is calculated relative to the control without the inhibitor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflows described.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel antimalarial drugs with a selective mechanism of action. Its ability to specifically target parasitic Hsp70 chaperones while exhibiting low toxicity to human cells addresses a critical need for new therapeutics in the face of growing drug resistance. Further research is warranted to optimize its structure for improved efficacy and pharmacokinetic properties, and to fully elucidate its interactions with the parasite's chaperone network. In vivo studies are a crucial next step to validate its therapeutic potential in a living organism.

References

- 1. HSP70 and their co-chaperones in the human malaria parasite P. falciparum and their potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective modulation of plasmodial Hsp70s by small molecules with antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Neurotransmitters and molecular chaperones interactions in cerebral malaria: Is there a missing link? [frontiersin.org]

- 4. Screening for small molecule modulators of Hsp70 chaperone activity using protein aggregation suppression assays: inhibition of the plasmodial chaperone PfHsp70-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Malonganenone A: A Technical Guide on its Cytotoxic Effects on Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malonganenone A, a marine-derived 7-substituted 3-methylhypoxanthine alkaloid, has garnered interest for its biological activities, including its potential as an antimalarial agent. This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on mammalian cells. While research is ongoing, this document synthesizes the currently available data on its cytotoxicity, outlines detailed experimental protocols for assessing these effects, and explores the potential signaling pathways involved in its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, pharmacology, and drug discovery.

Introduction

This compound is a natural product isolated from the marine gorgonian Leptogorgia gilchristi. Structurally, it belongs to a class of alkylpurine compounds. Initial investigations into its biological profile revealed its activity against the malaria parasite, Plasmodium falciparum. Subsequent studies have also explored its effects on mammalian cells, indicating a degree of cytotoxicity. This guide focuses on elucidating the cytotoxic properties of this compound in the context of mammalian cell lines, providing a foundation for further investigation into its therapeutic potential.

Cytotoxicity Data

Quantitative data on the cytotoxic effects of this compound against mammalian cell lines is emergent. A review of the existing literature indicates that this compound and its derivatives exhibit a range of cytotoxic activities. The available data from studies on the human erythroleukemic (K562) and human cervical cancer (HeLa) cell lines are summarized below. It is important to note that one study characterized the cytotoxicity as "good to moderate," while another described it as "limited," a discrepancy that may be attributable to its selective action on parasitic versus human proteins.

| Compound | Cell Line | IC50 Value (µM) | Reference |

| This compound and derivatives (D, E, I) | K562 | 0.35 - 10.82 | (Celeiro et al., 2018) |

| This compound and derivatives (D, E, I) | HeLa | 0.35 - 10.82 | (Celeiro et al., 2018) |

Note: The exact IC50 value for this compound alone is not distinctly specified in the cited review; the range provided is for a group of Malonganenone derivatives.

Experimental Protocols

To facilitate further research and ensure reproducibility, detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory practices for assessing cytotoxicity in the K562 and HeLa cell lines.

Cell Culture

-

Cell Lines:

-

K562 (Human erythroleukemic cell line, suspension culture)

-

HeLa (Human cervical cancer cell line, adherent culture)

-

-

Culture Medium:

-

For K562 cells: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

For HeLa cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Culture Conditions:

-

Cells are to be maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

HeLa cells should be subcultured upon reaching 80-90% confluency using trypsin-EDTA to detach the cells.

-

K562 cells are to be subcultured by dilution to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

-

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Materials:

-

96-well flat-bottom plates

-

This compound stock solution (dissolved in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Cell Seeding:

-

For HeLa cells, seed 5 x 10^3 cells per well in 100 µL of complete DMEM and allow them to adhere overnight.

-

For K562 cells, seed 1 x 10^4 cells per well in 100 µL of complete RPMI-1640 medium.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the appropriate complete culture medium.

-

Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a negative control (medium only).

-

-

Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Solubilization:

-

For K562 cells, centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant. Add 150 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

For HeLa cells, carefully aspirate the medium and add 150 µL of the solubilization solution to each well.

-

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

-

Signaling Pathways

The primary mechanism of action of this compound appears to be the inhibition of Heat Shock Protein 70 (Hsp70). Notably, it exhibits selectivity for the Hsp70 of the malaria parasite over the human ortholog, which likely accounts for its relatively limited cytotoxicity in mammalian cells. Hsp70 is a crucial molecular chaperone involved in protein folding, stability, and degradation. Its inhibition can lead to the accumulation of misfolded proteins, triggering cellular stress and ultimately leading to apoptosis.

Inhibition of Hsp70 in mammalian cells can have several downstream consequences, leading to the induction of apoptosis. While the specific signaling cascade initiated by this compound in mammalian cells has not been fully elucidated, a putative pathway can be proposed based on the known functions of Hsp70. Hsp70 is known to suppress the activation of stress-activated protein kinases (SAPKs) such as JNK and p38. Furthermore, Hsp70 can inhibit the intrinsic apoptotic pathway by preventing the activation of pro-apoptotic Bcl-2 family members and the subsequent release of cytochrome c from the mitochondria. Therefore, inhibition of Hsp70 by this compound could potentially lead to the activation of these pro-apoptotic signaling pathways.

Conclusion and Future Directions

This compound demonstrates cytotoxic effects against mammalian cancer cell lines, with a mechanism likely centered on the inhibition of Hsp70. The observed selectivity for parasitic Hsp70 suggests a potential therapeutic window that warrants further investigation. Future research should focus on:

-

Determining the precise IC50 values of this compound in a broader panel of mammalian cancer and non-cancer cell lines.

-

Elucidating the specific downstream signaling pathways affected by this compound-induced Hsp70 inhibition in mammalian cells.

-

Investigating the potential for synergistic effects when combined with other chemotherapeutic agents.

-

Conducting in vivo studies to evaluate the anti-tumor efficacy and safety profile of this compound in animal models.

This technical guide provides a foundational understanding of the cytotoxic properties of this compound, offering a starting point for more in-depth studies aimed at harnessing its potential as a novel therapeutic agent.

Unveiling Malonganenone A: A Technical Guide to its Natural Origin and Biosynthesis

For Immediate Release

[City, State] – [Date] – An in-depth technical guide released today offers researchers, scientists, and drug development professionals a comprehensive overview of the natural source and a proposed biosynthetic pathway for Malonganenone A, a purine derivative with potential pharmacological relevance. This whitepaper provides a detailed examination of the compound's origins and a plausible route for its natural synthesis, addressing a notable gap in the current scientific literature.

Natural Source of this compound

This compound has been identified as a natural product isolated from the marine soft coral, Leptogorgia gilchristi[1]. This organism, a member of the Gorgoniidae family, is a colonial cnidarian found in marine environments. Soft corals are known to produce a diverse array of secondary metabolites, many of which exhibit interesting biological activities. The isolation of this compound from Leptogorgia gilchristi highlights the rich chemical diversity of marine invertebrates and their potential as a source for novel bioactive compounds.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its identification, characterization, and potential synthesis.

| Property | Value | Source |

| Molecular Formula | C26H38N4O2 | PubChem[1] |

| Molecular Weight | 438.6 g/mol | PubChem[1] |

| IUPAC Name | 3-methyl-7-[(2E,6E,11Z)-3,7,11,15-tetramethyl-13-oxohexadeca-2,6,11-trienyl]purin-6-one | PubChem[1] |

Table 1: Physicochemical Properties of this compound

Proposed Biosynthesis of this compound

While the complete biosynthetic pathway of this compound has not been experimentally elucidated, a plausible route can be proposed based on the compound's structure, which features a purine core and a diterpenoid-like side chain. The biosynthesis is likely a convergent process, integrating two major metabolic pathways: the de novo biosynthesis of purines and the mevalonate (MVA) or 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway for terpenoid precursors.

Biosynthesis of the Purine Core

The purine ring system is a fundamental component of nucleic acids and is synthesized de novo in most organisms from simple precursors. The pathway initiates with ribose-5-phosphate and proceeds through a series of enzymatic steps to form inosine monophosphate (IMP), which serves as a common precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).

Biosynthesis of the Terpenoid Side Chain

The C20 side chain of this compound is likely derived from the terpenoid biosynthesis pathway. In this pathway, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) serve as the fundamental five-carbon building blocks. These units are sequentially condensed to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20).

Convergence and Final Assembly

The final stage in the proposed biosynthesis of this compound involves the coupling of the methylated purine base with the C20 terpenoid precursor, likely GGPP. This alkylation reaction is anticipated to be catalyzed by a prenyltransferase, which attaches the geranylgeranyl group to a nitrogen atom of the purine ring. Subsequent enzymatic modifications, such as oxidation and isomerization, would then lead to the final structure of this compound.

Experimental Protocols

While specific experimental protocols for the biosynthesis of this compound are not yet available, the following general methodologies are standard in the field of natural product biosynthesis and would be applicable to its study:

Isolation of this compound from Leptogorgia gilchristi

-

Extraction: Lyophilized and ground tissue of Leptogorgia gilchristi is extracted with a suitable organic solvent, such as a mixture of dichloromethane and methanol.

-

Fractionation: The crude extract is subjected to liquid-liquid partitioning between immiscible solvents (e.g., hexane, ethyl acetate, and water) to separate compounds based on polarity.

-

Chromatography: The fractions are further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (HPLC).

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

Biosynthetic Pathway Elucidation

-

Isotopic Labeling Studies: Precursors of the purine and terpenoid pathways (e.g., 13C-labeled glycine, 13C-labeled acetate, or 13C-labeled glucose) are fed to cultures of Leptogorgia gilchristi or its associated symbionts. The incorporation of the isotopic labels into this compound is then traced using NMR and mass spectrometry to identify the building blocks of the molecule.

-

Enzyme Assays: Cell-free extracts from the source organism are used to test for the activity of key enzymes, such as prenyltransferases, that are hypothesized to be involved in the biosynthesis.

-

Gene Cloning and Heterologous Expression: Genes encoding for the putative biosynthetic enzymes are identified from the genome or transcriptome of Leptogorgia gilchristi. These genes are then cloned and expressed in a heterologous host (e.g., E. coli or yeast) to confirm their function in vitro.

Future Directions

The proposed biosynthetic pathway for this compound provides a roadmap for future research. Elucidating the precise enzymatic machinery involved in its formation could enable the biotechnological production of this and related compounds. Further investigation into the biological activity of this compound is also warranted to explore its potential as a lead compound in drug discovery programs.

References

Malonganenone A: A Marine-Derived Inhibitor of Plasmodial Hsp70 as a Promising Antimalarial Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Malonganenone A, a prenylated purine alkaloid isolated from the marine soft coral Leptogorgia gilchristi, has emerged as a significant natural product with potent antimalarial properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study. This compound exhibits selective inhibition of the heat shock protein 70 (Hsp70) chaperones of Plasmodium falciparum, the deadliest species of malaria parasite. Specifically, it targets the parasite-resident PfHsp70-1 and the exported PfHsp70-x by inhibiting their Hsp40-stimulated ATPase activity, a crucial function for parasite survival and pathogenesis. With activity in the low micromolar range against P. falciparum and limited cytotoxicity against mammalian cells, this compound represents a promising scaffold for the development of novel antimalarial therapeutics. This document serves as a resource for researchers in parasitology, natural product chemistry, and drug discovery, compiling the available data and methodologies to facilitate further investigation into this unique marine compound.

Introduction

The increasing prevalence of drug-resistant Plasmodium falciparum necessitates the urgent discovery and development of new antimalarial agents with novel mechanisms of action. Marine natural products offer a vast and largely untapped reservoir of chemical diversity for drug discovery. This compound is a compelling example of such a compound, demonstrating a unique mode of action against a key parasite protein family, the Hsp70 chaperones.

Plasmodium falciparum relies heavily on its molecular chaperone machinery to maintain protein homeostasis and to survive the febrile episodes characteristic of malaria infection. The Hsp70 chaperones, particularly the cytosolic PfHsp70-1 and the exported PfHsp70-x, are critical for these processes. This compound's ability to selectively disrupt the function of these parasitic chaperones over their human homologs makes it an attractive candidate for further development.[1][2]

This guide synthesizes the current knowledge on this compound, presenting its biological activity, mechanism of action, and the experimental approaches used to characterize it.

Chemical Properties

-

IUPAC Name: 3-methyl-7-[(2E,6E,11Z)-3,7,11,15-tetramethyl-13-oxohexadeca-2,6,11-trienyl]purin-6-one[3]

-

Chemical Formula: C₂₆H₃₈N₄O₂[3]

-

Molecular Weight: 438.6 g/mol [3]

-

Class: Prenylated Purine Alkaloid

Biological Activity and Quantitative Data

This compound exhibits potent in vitro activity against the asexual blood stages of Plasmodium falciparum. Its biological activity is summarized in the tables below.

Table 1: In Vitro Antimalarial Activity of this compound

| Compound | P. falciparum Strain | IC₅₀ (µM) | Reference |

| This compound | 3D7 | 0.8 | [4] |

Table 2: Cytotoxicity of this compound

| Compound | Cell Line | CC₅₀ (µM) | Reference |

| This compound | MCF12A, MDA-231-MB | >50 | [4] |

Note: The data indicates that this compound has limited cytotoxicity to mammalian cell lines at concentrations significantly higher than its effective antimalarial concentration.

Mechanism of Action

This compound's antimalarial activity stems from its selective inhibition of the P. falciparum Hsp70 chaperones, PfHsp70-1 and PfHsp70-x. The mechanism involves the disruption of the Hsp40-stimulated ATPase activity of these chaperones.[1] Hsp40 co-chaperones are crucial for delivering substrate proteins to Hsp70 and stimulating its ATPase activity, which is essential for the chaperone's protein folding and refolding functions. By inhibiting this stimulated activity, this compound effectively cripples the parasite's ability to manage protein stress, leading to parasite death.[1] Furthermore, it has been shown that this compound can disrupt the physical interaction between PfHsp70-x and its Hsp40 co-chaperone.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

In Vitro Antimalarial Activity Assay

This protocol is based on the SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC₅₀) of a compound against P. falciparum.

Materials:

-

P. falciparum culture (e.g., 3D7 strain) maintained in O+ human erythrocytes.

-

Complete parasite culture medium (RPMI 1640 supplemented with L-glutamine, HEPES, hypoxanthine, gentamicin, and Albumax II).

-

96-well black, clear-bottom microplates.

-

SYBR Green I nucleic acid stain.

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100).

-

This compound stock solution in DMSO.

-

Positive control (e.g., Chloroquine).

-

Negative control (DMSO).

Procedure:

-

Synchronize parasite cultures to the ring stage.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells for positive and negative controls.

-

Add 100 µL of parasite culture (2% parasitemia, 2% hematocrit) to each well.

-

Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

Measure fluorescence using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

-

Calculate IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Hsp70 ATPase Activity Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by Hsp70.

Materials:

-

Recombinant PfHsp70-1 and human Hsp70 (as a control).

-

Recombinant Hsp40 co-chaperone.

-

Assay buffer (e.g., 50 mM HEPES, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.5).

-

ATP solution.

-

This compound stock solution in DMSO.

-

Malachite green reagent for phosphate detection.

Procedure:

-

In a 96-well plate, combine PfHsp70-1, Hsp40, and this compound (or DMSO control) in the assay buffer.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding ATP.

-

Incubate at 37°C for a defined period (e.g., 90 minutes).

-

Stop the reaction by adding the malachite green reagent.

-

Measure the absorbance at ~620-650 nm.

-

Generate a standard curve using known concentrations of phosphate to determine the amount of Pi produced.

-

Calculate the percentage of inhibition of ATPase activity by this compound compared to the DMSO control.

Protein Aggregation Suppression Assay

This assay measures the ability of Hsp70 to prevent the heat-induced aggregation of a model substrate protein, such as malate dehydrogenase (MDH).

Materials:

-

Recombinant PfHsp70-1.

-

Malate dehydrogenase (MDH).

-

Assay buffer (e.g., 40 mM HEPES-KOH, pH 7.5).

-

This compound stock solution in DMSO.

-

Spectrophotometer with a temperature-controlled cuvette holder.

Procedure:

-

In a quartz cuvette, combine MDH, PfHsp70-1, and this compound (or DMSO control) in the assay buffer.

-

Place the cuvette in the spectrophotometer and monitor the absorbance at 340 nm.

-

Induce aggregation by raising the temperature to 48°C.

-

Record the change in absorbance over time. A decrease in aggregation will result in a lower rate of absorbance increase.

-

Compare the aggregation profiles in the presence and absence of this compound to determine its effect on the chaperone's aggregation suppression activity.

Conclusion

This compound stands out as a promising antimalarial lead compound due to its novel mechanism of action targeting a crucial parasite chaperone system. Its selectivity for plasmodial Hsp70s over human homologs, coupled with its low cytotoxicity, underscores its therapeutic potential. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to build upon. Further studies, including in vivo efficacy, pharmacokinetic profiling, and structure-activity relationship (SAR) studies, are warranted to advance this compound or its analogs towards clinical development. The unique chemical scaffold of this compound offers exciting opportunities for the design of a new class of antimalarial drugs.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]

- 3. HSP70 and their co-chaperones in the human malaria parasite P. falciparum and their potential as drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mmv.org [mmv.org]

Methodological & Application

Application Notes and Protocols for In Vitro Antimalarial Activity Assay of Malonganenone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro antimalarial activity of Malonganenone A, a marine prenylated alkaloid, against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. Additionally, the mechanism of action of this compound as an inhibitor of the plasmodial heat shock protein 70 (Hsp70) is described.

Introduction

This compound is a natural product that has demonstrated promising antimalarial properties. It selectively inhibits the parasite's Hsp70 chaperones, which are crucial for parasite survival and virulence, while exhibiting limited cytotoxicity against mammalian cell lines.[1] This makes this compound an attractive candidate for further investigation in antimalarial drug discovery. The following protocols are based on established methodologies for assessing antimalarial efficacy and elucidating the mechanism of action.

Quantitative Data Summary

The inhibitory activity of this compound on the growth of P. falciparum is summarized in the table below. This data is derived from a standardized SYBR Green I-based fluorescence assay.

| Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity (Mammalian Cells) |

| This compound | 3D7 (chloroquine-sensitive) | < 20 | Limited |

Table 1: In vitro activity of this compound against P. falciparum 3D7. The IC50 value represents the concentration of the compound required to inhibit parasite growth by 50%.

Experimental Protocols

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This protocol details the measurement of parasite growth inhibition using a fluorescence-based method that quantifies parasite DNA.

Materials:

-

Plasmodium falciparum 3D7 strain culture

-

Human O+ erythrocytes

-

Complete parasite culture medium (RPMI 1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

This compound (dissolved in DMSO)

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

96-well black microplates

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

-

Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using standard methods such as sorbitol treatment.

-

Plate Preparation: Serially dilute this compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control (e.g., chloroquine).

-

Parasite Seeding: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37°C.

-

Lysis and Staining:

-

After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate the plates in the dark at room temperature for 1 hour.

-

-

Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

-

Data Analysis:

-

Subtract the background fluorescence of uninfected erythrocytes.

-

Normalize the fluorescence values to the drug-free control wells (representing 100% growth).

-

Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Mechanism of Action: Hsp70 ATPase Activity Assay

This assay determines the effect of this compound on the ATPase activity of plasmodial Hsp70, a key aspect of its chaperone function.

Materials:

-

Recombinant P. falciparum Hsp70-1 (PfHsp70-1) and Hsp70-x (PfHsp70-x)

-

Recombinant P. falciparum Hsp40 (PfHsp40) co-chaperone

-

Human Hsp70 (for selectivity assessment)

-

This compound

-

ATP

-

Malachite green reagent

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Reaction Setup: In a 96-well plate, combine PfHsp70-1 or PfHsp70-x, PfHsp40, and varying concentrations of this compound in a suitable reaction buffer.

-

Initiation: Start the reaction by adding ATP.

-

Incubation: Incubate at 37°C for a defined period (e.g., 90 minutes).

-

Termination and Color Development: Stop the reaction and measure the amount of inorganic phosphate released (an indicator of ATPase activity) by adding malachite green reagent.

-

Absorbance Measurement: Read the absorbance at a wavelength of 620 nm.

-

Analysis: Compare the ATPase activity in the presence of this compound to the control (no inhibitor) to determine the percentage of inhibition. This assay has shown that this compound inhibits the Hsp40-stimulated ATPase activity of PfHsp70-1 and PfHsp70-x.[1]

Visualizations

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Caption: this compound's inhibitory action on the Hsp70 chaperone pathway.

References

Application Notes and Protocols for the Use of Antiplasmodial Compounds in Plasmodium falciparum Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, specific data on the antiplasmodial activity and cellular effects of Malonganenone A against Plasmodium falciparum are not available in the public domain. Therefore, these application notes and protocols have been generated using Artemisinin , a well-characterized antiplasmodial compound, as a representative example to illustrate the required experimental methodologies. Researchers should validate these protocols for their specific compound of interest.

Introduction to Antiplasmodial Compounds in P. falciparum Research

The emergence of drug-resistant strains of Plasmodium falciparum, the deadliest species of human malaria parasite, necessitates the continuous discovery and development of novel antimalarial drugs. Natural products have historically been a rich source of antimalarial compounds, with Artemisinin and its derivatives being a cornerstone of modern combination therapies. The in vitro culture of P. falciparum provides a critical platform for screening and characterizing the activity of new potential drugs.

These notes provide a comprehensive guide for the use of a test compound, exemplified by Artemisinin, in P. falciparum cell culture, including protocols for parasite cultivation, drug sensitivity assays, and data interpretation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the antiplasmodial activity of Artemisinin and other common antimalarial drugs against drug-sensitive and drug-resistant P. falciparum strains. This data is provided for comparative purposes.

| Compound | P. falciparum Strain | IC50 (nM) | Selectivity Index (SI) | Reference Compound |

| Artemisinin | 3D7 (Sensitive) | 5 - 15 | >1000 | Chloroquine |

| Artemisinin | K1 (Resistant) | 10 - 30 | >500 | Chloroquine |

| Chloroquine | 3D7 (Sensitive) | 10 - 20 | >1000 | - |

| Chloroquine | K1 (Resistant) | 100 - 500 | <100 | - |

| Mefloquine | 3D7 (Sensitive) | 20 - 40 | >500 | - |

| Mefloquine | K1 (Resistant) | 50 - 150 | >200 | - |

Note: IC50 (half maximal inhibitory concentration) values can vary between laboratories depending on the specific assay conditions, parasite strain, and cell density. The Selectivity Index (SI) is the ratio of the cytotoxic concentration against a mammalian cell line to the antiplasmodial IC50, indicating the compound's specificity for the parasite.

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

This protocol describes the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum strain (e.g., 3D7, K1)

-

Human erythrocytes (blood group O+)

-

Complete Parasite Medium (CPM):

-

RPMI 1640 medium with L-glutamine and HEPES

-

10% (v/v) heat-inactivated human serum (O+) or 0.5% (w/v) Albumax II

-

25 µg/mL Gentamicin

-

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂

-

37°C incubator

-

Sterile culture flasks (T25 or T75)

-

Giemsa stain

Protocol:

-

Prepare Complete Parasite Medium (CPM) and warm to 37°C.

-

Wash human erythrocytes three times with incomplete RPMI 1640.

-

Initiate the culture by mixing the P. falciparum inoculum with fresh erythrocytes in CPM to achieve a starting parasitemia of 0.5% and a hematocrit of 2%.

-

Place the culture flask in a modular incubator chamber, flush with the gas mixture for 3-5 minutes, and seal.

-

Incubate at 37°C.

-

Maintain the culture by changing the medium daily. Monitor parasite growth by preparing thin blood smears and staining with Giemsa.

-

Subculture the parasites every 48-72 hours by adding fresh erythrocytes to maintain the parasitemia between 1-5%.

SYBR Green I-based Drug Susceptibility Assay

This assay is a widely used, fluorescence-based method to determine the IC50 of a test compound against P. falciparum.[1][2][3][4][5]

Materials:

-

Synchronized ring-stage P. falciparum culture (1% parasitemia, 2% hematocrit)

-

Test compound (e.g., Artemisinin) dissolved in DMSO

-

Chloroquine (control drug)

-

96-well black, clear-bottom microplates

-

SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Protocol:

-

Prepare serial dilutions of the test compound and control drug in CPM. The final DMSO concentration should be below 0.5%.

-

Add 100 µL of the synchronized parasite culture to each well of the 96-well plate.

-

Add 100 µL of the drug dilutions to the respective wells. Include parasite-only (no drug) and uninfected erythrocyte controls.

-

Incubate the plate in a modular chamber at 37°C for 72 hours.

-

After incubation, add 100 µL of SYBR Green I lysis buffer containing a 1:5000 dilution of the SYBR Green I stock to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the antiplasmodial activity of a test compound.

Caption: Workflow for in vitro antiplasmodial drug susceptibility testing.

Putative Signaling Pathway Interactions

Artemisinin's mechanism of action is thought to involve the generation of reactive oxygen species (ROS) upon activation by heme, leading to widespread damage to parasite proteins and lipids. This can indirectly affect various signaling pathways crucial for parasite survival.

Caption: Simplified proposed mechanism of action for Artemisinin.

Troubleshooting and Considerations

-

Compound Solubility: Ensure the test compound is fully dissolved in DMSO before preparing dilutions in the culture medium. Precipitation can lead to inaccurate results.

-

Parasite Synchronization: For stage-specific assays, highly synchronized parasite cultures are essential. Methods like sorbitol or Percoll gradient centrifugation can be used for synchronization.[6]

-

Cytotoxicity: It is crucial to assess the cytotoxicity of the test compound against a mammalian cell line (e.g., HEK293, HepG2) to determine its selectivity for the parasite.

-

Mechanism of Action Studies: To elucidate the mechanism of action, further assays can be performed, such as monitoring changes in mitochondrial membrane potential, ROS production, or specific enzyme activities.

By following these protocols and considerations, researchers can effectively evaluate the antiplasmodial potential of novel compounds and contribute to the development of new therapies to combat malaria.

References

- 1. malariaworld.org [malariaworld.org]

- 2. scispace.com [scispace.com]

- 3. Antiplasmodial activity of the natural product compounds alstonine and himbeline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Rocaglamide - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Developing Malonganenone A Derivatives for Improved Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malonganenones A, B, and C, marine natural products isolated from the gorgonian Leptogorgia gilchristi, have demonstrated promising antiparasitic properties, particularly against Plasmodium falciparum, the most lethal species of malaria parasite.[1] The emergence of drug resistance to current antimalarial therapies necessitates the development of new drugs with novel mechanisms of action. Malonganenone A has been identified as a selective inhibitor of plasmodial Hsp70 ATPase activity, a crucial chaperone protein for parasite survival, making it an attractive target for novel drug development.[2][3]

These application notes provide a framework for the synthesis and evaluation of this compound derivatives to improve their therapeutic efficacy. The protocols outlined below detail the synthesis of analog compounds, and assays to determine their activity against P. falciparum and their cytotoxic effects on human cell lines.

Data Presentation: Efficacy of this compound and Derivatives

The following table summarizes the biological activity of this compound and a lead derivative, geranylgeranyl imidazole. This data serves as a benchmark for the evaluation of newly synthesized analogs.

| Compound | Target Organism/Cell Line | Assay | IC50 / MIC | Citation |

| This compound | Plasmodium falciparum | Growth Inhibition | Low µM range | [4] |

| Human HeLa Cells | Cytotoxicity | Limited cytotoxicity | [2] | |

| Geranylgeranyl Imidazole (146) | Plasmodium falciparum | Growth Inhibition | 10.2 µM | [1][5] |

| Trypanosoma brucei | Growth Inhibition | 3.4 µM | [1][5] | |

| Staphylococcus aureus | Minimum Inhibitory Conc. | 128 µM | [1][5] | |

| Streptococcus uberis | Minimum Inhibitory Conc. | 16 - 32 µM | [1][5] | |

| Escherichia coli | Activity | Inactive | [1][5] | |

| Human HeLa Cells | Cytotoxicity | Non-toxic | [1][5] |

Experimental Protocols

Synthesis of this compound Derivatives (e.g., Geranylgeranyl Imidazole)

This protocol describes a general method for the synthesis of this compound analogs by alkylating a heterocyclic core (in this case, imidazole) with a terpenoid chain (geranylgeranyl bromide).[1]

Materials:

-

Imidazole

-

Geranylgeranyl bromide

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

To a solution of imidazole in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0°C and add a solution of geranylgeranyl bromide in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to yield the desired geranylgeranyl imidazole.

-

Characterize the final product by NMR and mass spectrometry.

In Vitro Anti-plasmodial Growth Inhibition Assay

This protocol is used to determine the efficacy of synthesized compounds against the asexual blood stages of P. falciparum.[6][7][8]

Materials:

-

Synchronized P. falciparum culture (e.g., 3D7 or Dd2 strains) at the ring stage

-

Human red blood cells (RBCs)

-

Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, supplemented with HEPES, hypoxanthine, sodium bicarbonate, and Albumax II or human serum)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

DNA-staining dye (e.g., DAPI or SYBR Green I)

-

Lysis buffer with saponin

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a positive control (e.g., chloroquine).

-

Add synchronized ring-stage parasites to each well to achieve a starting parasitemia of 0.5-1% and a final hematocrit of 2%.

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

After incubation, lyse the RBCs with a saponin-based lysis buffer containing a DNA-staining dye.

-

Quantify the parasite growth by measuring the fluorescence using a flow cytometer or a fluorescence plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Hsp70 ATPase Activity Assay

This protocol measures the ability of compounds to inhibit the ATPase activity of plasmodial Hsp70, a key mechanism of action for this compound.[3][5][9]

Materials:

-

Recombinant P. falciparum Hsp70 (PfHsp70-1) and co-chaperone Hsp40 (PfHsp40)

-

Hsp70 assay buffer (e.g., 100 mM Tris-HCl, 20 mM KCl, 6 mM MgCl₂, pH 7.4)

-

ATP

-

Test compounds dissolved in DMSO

-

Malachite green reagent or a commercial ADP-Glo™ Kinase Assay kit for detecting phosphate release or ADP production.

-

384-well plates

Procedure:

-

Prepare a reaction mixture containing PfHsp70 and PfHsp40 in the Hsp70 assay buffer.

-

Add the test compounds at various concentrations to the wells of a 384-well plate. Include a no-inhibitor control (DMSO vehicle).

-

Add the Hsp70/Hsp40 mixture to the wells.

-

Initiate the reaction by adding ATP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 3 hours).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent or the amount of ADP produced using the ADP-Glo™ assay.

-

Determine the IC50 value of the compounds by plotting the percentage of inhibition against the compound concentration.

Cytotoxicity Assay against HeLa Cells

This protocol assesses the toxicity of the synthesized derivatives against a human cell line to determine their selectivity.[2][10]

Materials:

-

HeLa cells

-

Complete cell culture medium (e.g., DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

-

96-well cell culture plates

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Microplate reader

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).

-

Incubate the cells with the compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO or a suitable solubilization buffer.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage relative to the untreated control cells and determine the 50% cytotoxic concentration (CC50).

Visualizations

Signaling Pathway: Inhibition of Hsp70 Chaperone System

Caption: Inhibition of the Plasmodial Hsp70 chaperone cycle by this compound derivatives.

Experimental Workflow: Synthesis and Evaluation of Derivatives

Caption: Workflow for the development of this compound derivatives.

Logical Relationship: Hit-to-Lead Criteria

Caption: Criteria for advancing a hit compound to a lead candidate.

References

- 1. Item - The Synthesis of Malonganenone Analogues for Antiparasitic Structure-Activity Relationship Analyses - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]

- 2. rsc.org [rsc.org]

- 3. Chemical Manipulation of Hsp70 ATPase Activity Regulates Tau Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]

- 7. researchgate.net [researchgate.net]

- 8. journals.asm.org [journals.asm.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Malonganenone A in Biological Samples

Introduction

The quantification of novel therapeutic compounds in biological matrices is a critical step in drug discovery and development. This document provides a generalized framework for the development and validation of analytical methods for a hypothetical novel analyte, "Malonganenone A," in biological samples such as plasma, urine, and tissue homogenates. The methodologies described are based on common practices for similar small molecule natural products and are intended to serve as a starting point for researchers. The specific parameters would require optimization based on the physicochemical properties of this compound.

I. Overview of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate and precise quantification of this compound. The most common and suitable methods for small molecule quantification in complex biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection.

-

HPLC-UV: This technique is a robust and cost-effective method suitable for compounds with a strong chromophore. Its sensitivity may be sufficient for later-stage clinical studies where concentrations are higher.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and specificity. It is particularly well-suited for early-stage drug discovery and for compounds with low systemic exposure.

II. Experimental Protocols

A. Sample Preparation

The goal of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of method depends on the analyte's properties, the biological matrix, and the analytical technique.

1. General Sample Handling and Storage:

-

Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

-

Separate plasma or serum by centrifugation at 2-8°C.[1]

-

For long-term storage, all biological samples (plasma, serum, urine, tissue homogenates) should be stored at -80°C to minimize degradation.[1] The stability of the analyte in the specific matrix at various temperatures should be thoroughly evaluated.[2][3][4]

2. Protein Precipitation (PPT):

This is a simple and rapid method for removing proteins from plasma or serum samples.

-

Protocol:

-

To 100 µL of plasma or serum, add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol).

-

Vortex the mixture for 1 minute to precipitate the proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS or HPLC-UV analysis.

-

3. Liquid-Liquid Extraction (LLE):

LLE is a more selective method that separates the analyte based on its partitioning between two immiscible liquid phases.

-

Protocol:

-

To 200 µL of the biological sample, add a suitable internal standard.

-

Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

-

Vortex for 5 minutes.

-

Centrifuge at 3,000 x g for 10 minutes to separate the layers.

-

Transfer the organic layer to a new tube and evaporate to dryness.

-

Reconstitute the residue in the mobile phase.

-

4. Solid-Phase Extraction (SPE):

SPE offers the highest degree of selectivity and concentration, making it ideal for achieving low limits of quantification.[5]

-

Protocol:

-

Condition an appropriate SPE cartridge (e.g., C18, mixed-mode cation exchange) with methanol followed by water.

-

Load the pre-treated biological sample onto the cartridge.

-

Wash the cartridge with a weak solvent to remove interferences.

-

Elute this compound with a strong organic solvent.

-

Evaporate the eluate and reconstitute the residue in the mobile phase.

-

B. Chromatographic Conditions

The following are starting point conditions that would require optimization for this compound.

1. HPLC-UV Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined based on the UV spectrum of this compound.

-

Injection Volume: 20 µL.

2. LC-MS/MS Method:

-

Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.

-

Flow Rate: 0.4 mL/min.

-

Ion Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound and its internal standard.

III. Method Validation

A comprehensive method validation should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure the reliability of the data. The key parameters to be evaluated are summarized in the table below.

IV. Data Presentation

The quantitative data from method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Summary of Hypothetical Method Validation Parameters for this compound Quantification

| Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria |

| Linearity (r²) | > 0.99 | > 0.99 | r² ≥ 0.99 |

| Lower Limit of Quantification (LLOQ) | ~5-10 ng/mL | ~0.1-1 ng/mL | Signal-to-noise ratio ≥ 10; acceptable precision and accuracy |

| Upper Limit of Quantification (ULOQ) | ~1000 ng/mL | ~500 ng/mL | Within linear range with acceptable precision and accuracy |

| Intra-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |

| Inter-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (% Bias) | ± 15% | ± 15% | Within ± 15% (± 20% at LLOQ) |

| Recovery (%) | > 80% | > 80% | Consistent, precise, and reproducible |

| Matrix Effect | N/A | To be evaluated | Internal standard normalized matrix factor within acceptable limits |

| Stability (Freeze-thaw, short-term, long-term) | > 85% of nominal | > 85% of nominal | Within ± 15% of nominal concentration |

V. Visualizations

A. Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound in a biological sample using LC-MS/MS.

References

- 1. mogene.com [mogene.com]

- 2. Long-term Stability of Synthetic Cannabinoids in Biological Matrices | Office of Justice Programs [ojp.gov]

- 3. researchgate.net [researchgate.net]

- 4. Stability of synthetic cathinones in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High performance liquid chromatography using UV detection for the quantification of milrinone in plasma: improved sensitivity for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening for Modulators of Plasmodial Hsp70 Using Malonganenone A

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Malonganenone A is a marine-derived alkaloid with demonstrated antimalarial properties.[1][2] Its mechanism of action involves the selective inhibition of heat shock protein 70 (Hsp70) chaperones in Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][3] Specifically, this compound inhibits the ATPase activity of PfHsp70-1 and PfHsp70-x and disrupts the crucial interaction between PfHsp70-x and its co-chaperone, Hsp40.[1] Exhibiting limited cytotoxicity against mammalian cell lines, this compound serves as an excellent tool for developing high-throughput screening (HTS) assays aimed at discovering novel antimalarial compounds targeting the parasite's chaperone machinery.[1]

This application note provides a detailed protocol for a competitive fluorescence polarization (FP) assay designed for the high-throughput screening of small molecule libraries to identify new inhibitors of the PfHsp70-1 chaperone. In this assay, this compound is utilized as a positive control to validate assay performance and for comparative analysis of newly identified "hit" compounds.

Principle of the Assay

The fluorescence polarization assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled probe (e.g., a peptide or a known small molecule binder) that binds to PfHsp70-1 will tumble slowly in solution, resulting in a high FP signal. When a test compound from a screening library displaces the fluorescent probe by binding to PfHsp70-1, the smaller, unbound probe tumbles more rapidly, leading to a decrease in the FP signal. This decrease in polarization is indicative of a potential inhibitor. This compound, as a known inhibitor, will be used to establish the dynamic range of the assay.

Materials and Reagents

-

Recombinant Human PfHsp70-1: Purified protein (concentration to be determined empirically, typically in the nM range).

-

Fluorescent Probe: A fluorescently labeled peptide or small molecule known to bind PfHsp70-1 (e.g., FITC-labeled peptide). The optimal concentration should be determined experimentally.

-

This compound: (PubChem CID: 11647836) To be used as a positive control.[4]

-

Assay Buffer: 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.01% Tween-20.

-

Test Compounds: Small molecule library dissolved in DMSO.

-

384-well, low-volume, black, round-bottom plates.

-

A plate reader capable of measuring fluorescence polarization.

Experimental Protocols

Reagent Preparation

-

PfHsp70-1 Working Solution: Dilute the recombinant PfHsp70-1 stock to the desired final concentration in Assay Buffer. The optimal concentration should be determined by titration to achieve a significant FP window.

-

Fluorescent Probe Working Solution: Dilute the fluorescent probe stock to the desired final concentration in Assay Buffer. This concentration should be in the low nM range and determined empirically to give a stable and robust signal.

-